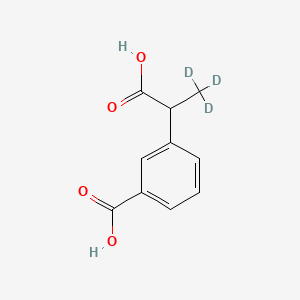

3-Carboxy-alpha-methylbenzeneacetic Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is the labelled analogue of 3-Carboxy-alpha-methylbenzeneacetic Acid, which is an impurity of Ketoprofen . It has a molecular formula of C10H7D3O4 and a molecular weight of 197.20 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 .

Scientific Research Applications

Solubility Studies

Solubility experiments for compounds similar to 3-Carboxy-alpha-methylbenzeneacetic Acid-d3, such as 3-carboxy-3-hydroxypentanedioic acid, have been conducted in various solvents including ethanol, butan-1-ol, water, acetone, and methylbenzene. These studies, conducted at temperatures ranging from (288.15 to 333.15) K, provide valuable data for understanding the dissolution properties of carboxylic acids in different solvents, which is crucial for pharmaceutical formulation and industrial applications (Hao Yang & Jian-hong Wang, 2011).

Drug-Excipient Interactions

Investigations into the interactions between ketoprofen (a closely related compound to this compound) and excipients such as lactose and polyvinylpyrrolidone (PVP) highlight the importance of understanding how carboxylic acid derivatives interact with other substances in drug formulations. These studies are essential for optimizing drug delivery and stability (L. B. D. Batista de Carvalho et al., 2006).

Radical Chemistry and Stability

Research into (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, including studies on their air stability, provides insight into the potential for novel radical species to be used in organic synthesis and material science. The stability of these radicals in the presence of air challenges previous assumptions about the sensitivity of (amino)(carboxy) radicals, opening new avenues for research and application (Janell K. Mahoney et al., 2015).

Neuromuscular Junction Studies

The D3 stereoisomer of the malonic acid (carboxy) derivative of buckminsterfullerene (C60) has been shown to affect excitatory junctional potentials (EJPs) at neuromuscular junctions (NMJs), indicating potential applications in neuroscience research, particularly in understanding synaptic transmission and potential therapeutic targets for neurodegenerative diseases (J. Voorhies et al., 2006).

Derivatization and Analysis

Studies on the derivatization of methylmalonic acid (a compound structurally similar to this compound) with pentafluorobenzyl bromide for gas chromatography-mass spectrometry (GC-MS) analysis demonstrate the importance of chemical modifications for the sensitive and specific detection of carboxylic acids in biological samples. This research is critical for clinical diagnostics and biochemical studies (A. Bollenbach et al., 2022).

Properties

IUPAC Name |

3-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXOZEBXQQUHQW-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3](/img/no-structure.png)

![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)

![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)

![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)